4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C26H25ClN2O4 and a molecular weight of 464.953 g/mol . This compound is known for its unique chemical structure, which includes a butylphenoxy group, an acetylcarbohydrazonoyl linkage, and a chlorobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. The synthetic route typically starts with the preparation of the butylphenoxyacetyl intermediate, which is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. This intermediate is further reacted with 4-chlorobenzoic acid under specific reaction conditions to yield the final product
Chemical Reactions Analysis
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but lacks the chlorine atom on the benzoate moiety.
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound has the chlorine atom in a different position on the benzoate ring.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has an anilino group instead of the butylphenoxy group.
Properties
CAS No. |
303085-10-1 |
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Molecular Formula |
C26H25ClN2O4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H25ClN2O4/c1-2-3-4-19-5-13-23(14-6-19)32-18-25(30)29-28-17-20-7-15-24(16-8-20)33-26(31)21-9-11-22(27)12-10-21/h5-17H,2-4,18H2,1H3,(H,29,30)/b28-17+ |
InChI Key |
DWLKKRUICKPIAD-OGLMXYFKSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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